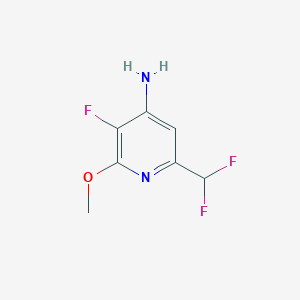
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of fluorine atoms and a methoxy group in the pyridine ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as transmetallation, oxidative addition, and radical chemistry to introduce the difluoromethyl group efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Difluoromethyl)phenanthridine: This compound also contains a difluoromethyl group and is used in pharmaceutical research for its potential anticancer properties.
Difluoromethylated heteroaromatics: These compounds share the difluoromethyl group and are studied for their unique chemical and biological properties.
Uniqueness
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine is unique due to the combination of difluoromethyl, fluoro, and methoxy groups in the pyridine ring. This unique structure imparts distinct chemical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
6-(difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-13-7-5(8)3(11)2-4(12-7)6(9)10/h2,6H,1H3,(H2,11,12) |
Clé InChI |
AORQAOUVCJVIGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=N1)C(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


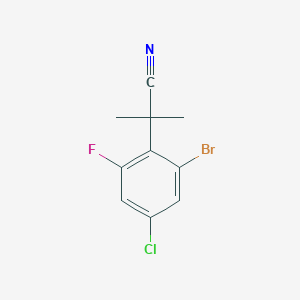
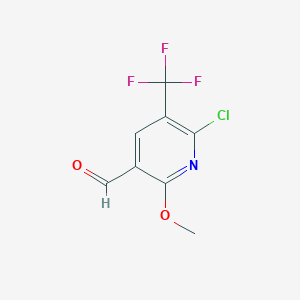
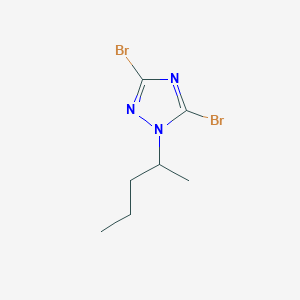
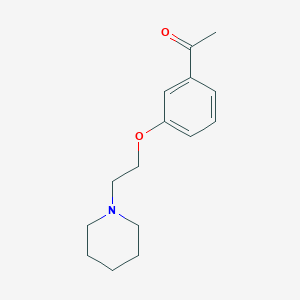
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
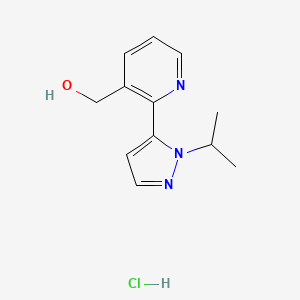

![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
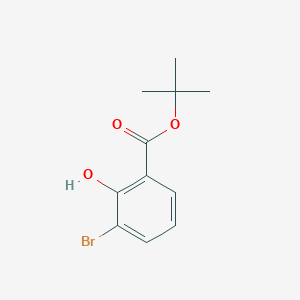
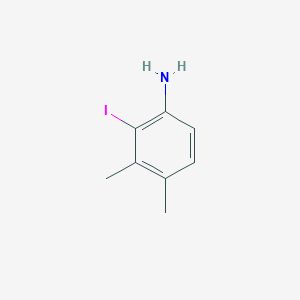
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
